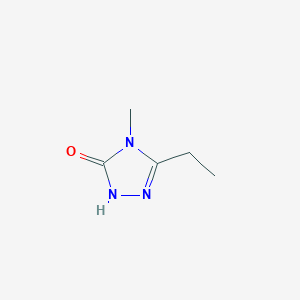![molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
2-Thia-6-azaspiro[3.3]heptane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .
Industrial Production Methods
Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
2lambda4-thia-6-azaspiro[3.3]heptan-2-one has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:
1-azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in drug design.
2-oxa-1-azaspiro[3.2.0]heptane: This compound has been synthesized and used in DNA-encoded libraries.
Uniqueness
The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H9NOS |
|---|---|
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2 |
Clave InChI |
YSYFHRIMYHBTIO-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CS(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)





![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)


